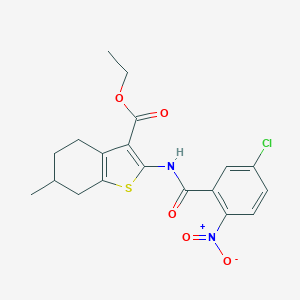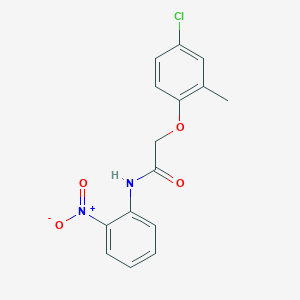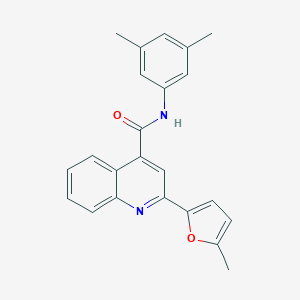![molecular formula C23H22Cl2N2O2 B331806 10-acetyl-11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331806.png)
10-acetyl-11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-acetyl-11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzodiazepine core fused with a benzo ring and substituted with acetyl, dichlorophenyl, and dimethyl groups. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.
Métodos De Preparación
The synthesis of 10-acetyl-11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. One common method includes the condensation of 2,6-dichlorobenzoyl chloride with 2-amino-5-acetyl-1,4-benzodiazepine under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Cyclization: The acetyl group can participate in cyclization reactions, forming various heterocyclic compounds under appropriate conditions.
Aplicaciones Científicas De Investigación
10-acetyl-11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives, which are studied for their diverse chemical properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is conducted to explore its potential as a therapeutic agent for treating anxiety, epilepsy, and other neurological disorders.
Mecanismo De Acción
The mechanism of action of 10-acetyl-11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and producing anxiolytic, sedative, and anticonvulsant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels .
Comparación Con Compuestos Similares
Similar compounds to 10-acetyl-11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other benzodiazepines such as diazepam, lorazepam, and clonazepam. These compounds share a similar benzodiazepine core structure but differ in their substituents, leading to variations in their pharmacological profiles. For instance:
Diazepam: Known for its long-acting anxiolytic and muscle relaxant properties.
Lorazepam: Has a shorter duration of action and is commonly used for its sedative effects.
Clonazepam: Primarily used as an anticonvulsant and for treating panic disorders.
The uniqueness of this compound lies in its specific substituents, which may confer distinct pharmacological properties and potential therapeutic applications.
Propiedades
Fórmula molecular |
C23H22Cl2N2O2 |
|---|---|
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
5-acetyl-6-(2,6-dichlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H22Cl2N2O2/c1-13(28)27-18-10-5-4-9-16(18)26-17-11-23(2,3)12-19(29)21(17)22(27)20-14(24)7-6-8-15(20)25/h4-10,22,26H,11-12H2,1-3H3 |
Clave InChI |
VGODSZIIWZSODU-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C=CC=C4Cl)Cl |
SMILES canónico |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C=CC=C4Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B331723.png)
![isopropyl 2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331725.png)
![Ethyl 6-tert-butyl-2-{[(4-fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331727.png)
![METHYL 6-(TERT-BUTYL)-2-[({5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B331728.png)
![4-[(4,5-dibromo-2-furyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B331729.png)
![Isopropyl 2-[(3-bromobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B331730.png)

![ethyl 2-[({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331733.png)

![4-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331735.png)

![2-(2,5-dichlorophenyl)-4-{3,5-diiodo-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B331740.png)
![3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B331741.png)
![(4Z)-4-[(2-methoxy-4-nitroanilino)methylidene]-5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-one](/img/structure/B331742.png)
